molecular formula C13H18ClNO2S B1469456 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1135000-80-4

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1469456
M. Wt: 287.81 g/mol
InChI Key: JNSOFXATMCFVBK-UHFFFAOYSA-N
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Description

The compound “3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane), a phenylsulfonyl group attached at the 3rd position, and a hydrochloride group. The azabicyclo[3.2.1]octane is a type of bicyclic compound where one of the bridges contains a nitrogen atom . The phenylsulfonyl group is a common functional group in organic chemistry, consisting of a sulfonyl group attached to a phenyl ring.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane core would provide a rigid, bicyclic structure. The phenylsulfonyl group would likely contribute to the overall polarity of the molecule, and the hydrochloride group would provide an additional site of reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azabicyclo[3.2.1]octane core might undergo reactions typical of cyclic amines, while the phenylsulfonyl group could participate in a variety of reactions involving the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the phenylsulfonyl and hydrochloride groups could enhance its solubility in polar solvents .

Scientific Research Applications

1. Atom-Transfer Radical Cyclizations

Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, which is closely related to 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane, was used in atom-transfer radical cyclizations. This process involved iodine atom-transfer annulation followed by an ionic cyclization, demonstrating the compound's utility in complex chemical transformations (Flynn, Zabrowski, & Nosal, 1992).

2. Cycloadditions in Chemical Synthesis

The compound has been utilized in 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins. This process is significant in chemical synthesis, demonstrating its versatility in creating complex molecular structures (Taniguchi, Ikeda, & Imoto, 1978).

3. Structural and Conformational Studies

Research has been conducted on the structural and conformational properties of compounds derived from 3-azabicyclo[3.2.1]octane. This includes studies on the crystal structure and NMR spectroscopy, which are crucial for understanding the chemical behavior and applications of these compounds (Diez et al., 1991).

4. Synthesis of Bicyclic Frameworks

The compound plays a role in the thermal [2+2] cycloaddition of allenynes, leading to the efficient formation of various bicyclic frameworks. This process is important in the synthesis of complex organic structures (Mukai et al., 2007).

5. Synthesis of Morphan Ring System

It has been used in the synthesis of the morphan ring system, a structure of significant interest in organic chemistry. The transformation from norbornadiene to morphans demonstrates the compound's utility in skeletal transformations (Inoue, Origuchi, & Umano, 1984).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and testing its biological activity .

properties

IUPAC Name

3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S.ClH/c15-17(16,12-4-2-1-3-5-12)13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSOFXATMCFVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Synthesis routes and methods

Procedure details

To a methanol (5 mL) solution of tert-butyl 3-phenylsulfonyl-8-azabicyclo[3.2.1]octane-8-carboxylate (174 mg) was added a 4N-hydrogen chloride methanol solution, and the mixture was stirred at 60° C. for 3 hours. The solvent was distilled off under reduced pressure, and the resulting solid was washed with diethyl ether to give a crude product of the title compound as a colorless solid (141 mg).
Name
tert-butyl 3-phenylsulfonyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

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